molecular formula C18H26N2O6 B4015187 1-cycloheptyl-4-(2-furoyl)piperazine oxalate

1-cycloheptyl-4-(2-furoyl)piperazine oxalate

Cat. No. B4015187
M. Wt: 366.4 g/mol
InChI Key: WYJIMFMQLLQRGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-cycloheptyl-4-(2-furoyl)piperazine oxalate typically involves multi-step reactions, including esterification, cyclization, and Mannich reactions, among others. For example, derivatives of furoyl piperazine have been synthesized through the esterification of 2-furoic acid followed by a reaction with piperazine, showcasing a method that could potentially apply to the synthesis of 1-cycloheptyl-4-(2-furoyl)piperazine oxalate (Zheng Xiao-hui, 2010).

Molecular Structure Analysis

The molecular structure of furoyl piperazine derivatives is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide insights into the compound's framework and functional groups, essential for understanding its chemical behavior and interaction with biological targets (J. Kumar et al., 2017).

Chemical Reactions and Properties

Compounds like 1-cycloheptyl-4-(2-furoyl)piperazine oxalate participate in various chemical reactions, contributing to their functional versatility. N-Sulfonated derivatives of (2-furoyl)piperazine, for instance, have shown promising antibacterial activities, indicating the potential for chemical modifications to enhance biological properties (M. Abbasi et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for the application and formulation of chemical compounds. These properties are often determined using techniques like X-ray diffraction and can influence the compound's stability, bioavailability, and overall utility in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for forming derivatives, are crucial for the compound's applications in synthesis and drug design. Piperazine derivatives, for instance, have been explored for their antibacterial, enzyme inhibition, and hemolytic activities, demonstrating the significance of understanding these chemical properties for developing new therapeutic agents (G. Hussain et al., 2018).

properties

IUPAC Name

(4-cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.C2H2O4/c19-16(15-8-5-13-20-15)18-11-9-17(10-12-18)14-6-3-1-2-4-7-14;3-1(4)2(5)6/h5,8,13-14H,1-4,6-7,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJIMFMQLLQRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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